molecular formula C9H11Cl2FN4 B2644215 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride CAS No. 2416233-57-1

1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride

Cat. No.: B2644215
CAS No.: 2416233-57-1
M. Wt: 265.11
InChI Key: WAZXUNPKWXNPRL-UHFFFAOYSA-N
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Description

1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a pyridine ring substituted with a fluorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-fluoropyridine derivative, followed by the formation of the imidazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

For industrial production, the synthesis may be scaled up using optimized reaction conditions to improve efficiency and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the reaction rates and yields.

Chemical Reactions Analysis

1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the imidazole or pyridine rings.

Scientific Research Applications

1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including inflammatory conditions and neurodegenerative disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine can be compared with other similar compounds, such as:

    1-[(5-Chloropyridin-3-yl)methyl]imidazol-4-amine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    1-[(5-Bromopyridin-3-yl)methyl]imidazol-4-amine:

    1-[(5-Methylpyridin-3-yl)methyl]imidazol-4-amine: The methyl group can alter the compound’s solubility and interaction with biological targets.

The uniqueness of 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(5-fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4.2ClH/c10-8-1-7(2-12-3-8)4-14-5-9(11)13-6-14;;/h1-3,5-6H,4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZPBFIUBMHIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CN2C=C(N=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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